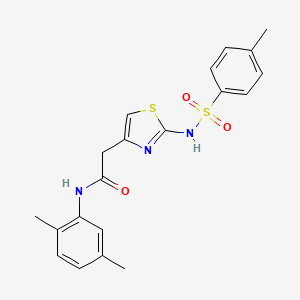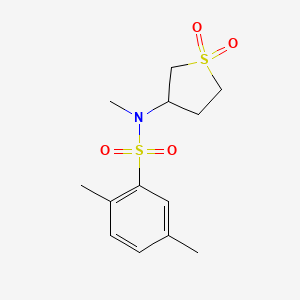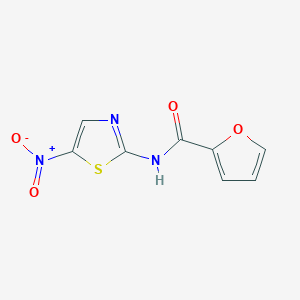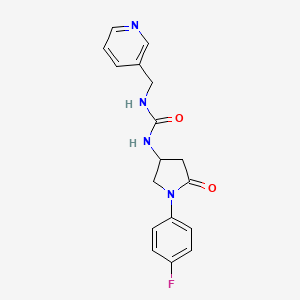![molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0](/img/structure/B2620195.png)
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide (hereafter referred to as 4-CPS) is a compound that has recently been studied for its potential applications in the laboratory. 4-CPS is a colorless, non-volatile, and thermally stable compound that has been found to have a wide range of applications in the scientific research field.
Aplicaciones Científicas De Investigación
4-CPS has been found to have a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methylphenylsulfonyl chloride, which is used in the synthesis of pharmaceuticals. 4-CPS has also been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenylsulfonyl chloride, which is used in the synthesis of pesticides. Additionally, 4-CPS has been used in the synthesis of 4-chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfoxide, which is used in the synthesis of herbicides.
Mecanismo De Acción
The mechanism of action of 4-CPS is not yet fully understood. However, it is believed that 4-CPS acts as a catalyst in the synthesis of other compounds, as it can bind to the substrates and facilitate the reaction. It is also believed that 4-CPS can act as a Lewis acid, which can promote the formation of a covalent bond between two atoms. Additionally, 4-CPS can act as a nucleophile, which can help in the formation of a new bond between atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPS are not yet fully understood. However, it is believed that 4-CPS can act as an antioxidant and can protect cells from oxidative damage. Additionally, 4-CPS has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Furthermore, 4-CPS has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-CPS in laboratory experiments include its low cost, high reactivity, and thermal stability. Additionally, 4-CPS is non-volatile, making it ideal for use in a variety of laboratory experiments. However, there are some limitations to using 4-CPS in laboratory experiments. For example, it is not soluble in water and can cause the reaction to be slow. Additionally, 4-CPS can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
Direcciones Futuras
There are many potential future directions for 4-CPS research. For example, further research could be conducted to better understand the biochemical and physiological effects of 4-CPS. Additionally, research could be conducted to identify new applications for 4-CPS in the laboratory. Furthermore, research could be conducted to identify new synthesis methods for 4-CPS, as well as to optimize existing synthesis methods. Finally, research could be conducted to identify new compounds that can be synthesized using 4-CPS.
Métodos De Síntesis
The synthesis of 4-CPS is a multi-step process. The first step involves the reaction of 4-chlorophenyl sulfide and 3-(trifluoromethyl)benzyl chloride in the presence of triethylamine. This reaction yields 4-chlorophenyl 2-{[3-(trifluoromethyl)benzyl]sulfanyl}methyl chloride, which is then reacted with potassium carbonate to form 4-CPS. The reaction is carried out in an inert atmosphere and is usually completed within two hours.
Propiedades
IUPAC Name |
1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXNOMBHDMGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2620113.png)

![Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate;hydrochloride](/img/structure/B2620121.png)

![5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2620123.png)
methanone hydrochloride](/img/no-structure.png)
![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)


![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-ynamide](/img/structure/B2620133.png)
![N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2620134.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)